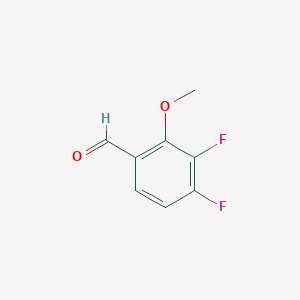

3,4-Difluoro-2-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Difluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2. It is also known as this compound. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzaldehyde core. It is typically found as a colorless to pale yellow crystalline solid or liquid and is soluble in various organic solvents .

準備方法

Synthetic Routes and Reaction Conditions

3,4-Difluoro-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,4-dinitroquinoline with methoxytrimethylsilane to form 2,4-dinitro-2-methoxybenzene. This intermediate is then reduced using boron trifluoride to yield 2,4-difluoro-2-methoxybenzene. Finally, this compound undergoes a phosphoric esterification reaction in the presence of aluminum trichloride and boron trifluoride to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation .

化学反応の分析

Types of Reactions

3,4-Difluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the fluorine atoms or methoxy group.

Major Products

Oxidation: 3,4-Difluoro-2-methoxybenzoic acid.

Reduction: 3,4-Difluoro-2-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used

科学的研究の応用

3,4-Difluoro-2-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a fluorescent probe and analytical reagent in biological studies.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 3,4-difluoro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development .

類似化合物との比較

Similar Compounds

4-(Difluoromethoxy)benzaldehyde: Similar structure but with the methoxy group in a different position.

3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Contains an additional hydroxyl group.

2,3-Difluoro-4-methoxybenzaldehyde: Similar structure but with fluorine atoms in different positions

Uniqueness

3,4-Difluoro-2-methoxybenzaldehyde is unique due to the specific positioning of its fluorine atoms and methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

生物活性

3,4-Difluoro-2-methoxybenzaldehyde is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound has the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol. Its structure features a methoxy group and two fluorine substituents on the benzene ring, which enhance its reactivity and biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. It has been utilized in synthesizing fluorinated analogues of combretastatins, which are known for their potent cell growth inhibitory properties against various cancer cell lines. The following table summarizes key studies highlighting its anticancer effects:

These studies demonstrate that the compound can inhibit cancer cell growth effectively, with varying potency depending on the specific cancer type.

The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary findings suggest that it may interact with specific enzymes or cellular pathways involved in cancer progression. For instance:

- Enzyme Inhibition : Some derivatives have shown the ability to inhibit enzymes critical for tumor growth and survival.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Case Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells. The mechanism was linked to the compound's ability to induce oxidative stress and apoptosis.

- Neuroblastoma Research : Another investigation focused on neuroblastoma cells revealed that specific analogues of this compound exhibited cytotoxic effects superior to other known agents, highlighting its potential as a therapeutic candidate for this aggressive cancer type.

Comparative Analysis with Analogues

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C8H6F2O2 | Strong anticancer activity; specific fluorination pattern |

| 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O | Different fluorination pattern; less studied biologically |

| 2,6-Difluoro-3-methoxybenzaldehyde | C8H6F2O2 | Different substitution pattern; potential different biological activity |

The presence of two fluorine atoms at specific positions on the benzene ring distinguishes it from its analogues and contributes to its unique chemical behavior and biological properties.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing 3,4-Difluoro-2-methoxybenzaldehyde?

Answer:

The synthesis typically involves functionalization of benzaldehyde derivatives via electrophilic substitution or methoxylation. A general approach includes refluxing substituted benzaldehydes with reagents like acetic acid in ethanol, followed by purification via vacuum filtration . For fluorinated analogs, selective fluorination using agents such as DAST (diethylaminosulfur trifluoride) or nucleophilic substitution under anhydrous conditions is critical to preserve the methoxy group. Reaction optimization often requires monitoring by TLC and NMR to confirm intermediate formation .

Q. Basic: What spectroscopic and computational methods are used to characterize this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d6) identify substituent positions and confirm methoxy (-OCH₃) and fluorine integration. For example, methoxy protons resonate at ~3.8 ppm, while aromatic fluorine induces distinct splitting patterns .

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- Computational Analysis : Tools like Gaussian or DFT calculations predict molecular properties (e.g., logP, polar surface area) using software-derived parameters (e.g., XlogP = 2.8 for related difluorobenzaldehydes) .

Q. Advanced: How can conflicting reactivity data in fluorinated benzaldehyde derivatives be resolved?

Answer:

Discrepancies in reactivity (e.g., yield variations under similar conditions) may arise from:

- Steric and Electronic Effects : Fluorine’s electron-withdrawing nature alters reaction pathways. For example, meta-fluorine substituents may hinder nucleophilic attacks compared to para-positions.

- Catalyst Compatibility : Acidic conditions (e.g., glacial acetic acid) may deprotect methoxy groups, necessitating neutral or mild bases .

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., demethylated intermediates) and adjust reaction stoichiometry or temperature accordingly .

Q. Advanced: What strategies optimize regioselectivity in derivatization reactions of this compound?

Answer:

- Directed Ortho-Metalation : Utilize directing groups (e.g., methoxy) to position catalysts like Pd or Cu for selective cross-coupling .

- Protection-Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups in related compounds) to focus reactivity on the aldehyde .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the aldehyde group, while non-polar solvents favor electrophilic substitution .

Q. Basic: How do researchers purify this compound from reaction mixtures?

Answer:

- Solid-Phase Extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute impurities with water, then recover the target compound using methanol or acetonitrile .

- Crystallization : Recrystallize from ethanol/water mixtures, leveraging solubility differences between the product and byproducts .

Q. Advanced: What computational tools predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase), assessing binding affinity based on fluorine’s electronegativity and methoxy’s steric profile .

- QSAR Modeling : Correlate substituent positions (e.g., fluorine at C3 vs. C4) with bioactivity data (e.g., IC₅₀ values) from in vitro assays .

Q. Advanced: How are byproducts and degradation products analyzed in stability studies?

Answer:

- Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions, then analyze via:

- HPLC-UV/HRMS : Detect degradation products (e.g., hydrolyzed aldehyde to carboxylic acid) using C18 columns and mobile phases with 0.1% formic acid .

- Isotopic Labeling : Use deuterated analogs (e.g., 3,5-Difluorobenzoic-d3 acid) to trace metabolic pathways in biological studies .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. Advanced: How do electronic effects of fluorine influence the compound’s reactivity in organocatalytic reactions?

Answer:

- Electrophilicity Enhancement : Fluorine increases the aldehyde’s electrophilicity, improving its reactivity in aldol condensations.

- Steric Shielding : Ortho-fluorine groups reduce steric hindrance compared to bulkier substituents, favoring asymmetric induction in chiral catalysts .

Q. Basic: What analytical standards and internal standards are used in quantifying this compound?

Answer:

- Internal Standards : Deuterated analogs (e.g., 4-chloro-3-methylphenol-d2) are spiked into samples to correct for matrix effects in LC-MS .

- Calibration Curves : Prepare using pure this compound dissolved in methanol, with linearity validated over 0.1–100 µg/mL .

特性

IUPAC Name |

3,4-difluoro-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZRNVKXGQFKMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。